molecular formula C6H12O4S B1386333 2-(2-Methylpropane-2-sulfonyl)acetic acid CAS No. 36610-02-3

2-(2-Methylpropane-2-sulfonyl)acetic acid

Cat. No.: B1386333
CAS No.: 36610-02-3
M. Wt: 180.22 g/mol
InChI Key: KFJMFIWWEMGNQI-UHFFFAOYSA-N
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Description

2-(2-Methylpropane-2-sulfonyl)acetic acid is a sulfonyl-substituted acetic acid derivative characterized by a tert-butyl sulfonyl group (-SO₂-C(CH₃)₃) attached to the α-carbon of the acetic acid backbone. This structural feature confers unique electronic and steric properties, influencing its solubility, acidity, and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropane-2-sulfonyl)acetic acid typically involves the sulfonylation of acetic acid derivatives. One common method includes the reaction of tert-butylsulfonyl chloride with acetic acid in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropane-2-sulfonyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Studies

2-(2-Methylpropane-2-sulfonyl)acetic acid is being investigated for its potential biological activities. Its sulfonyl group allows it to interact with various biomolecules, which can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes by forming strong interactions with nucleophilic sites on proteins.
  • Cellular Redox Balance : It participates in redox reactions that could affect cellular processes.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic properties. Some notable applications include:

  • Drug Development : It serves as a building block for synthesizing novel pharmaceuticals. For instance, it has been used to prepare sulfinate esters from primary and secondary alcohols, which are valuable intermediates in drug synthesis .
  • Potential Therapeutic Agents : Research is ongoing to evaluate its efficacy as a therapeutic agent against various diseases.

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals. Its unique properties make it suitable for:

  • Synthesis of Specialty Chemicals : It can be employed as a reagent in organic synthesis processes, particularly in the formation of complex molecules .
  • Buffer Solutions : The compound is used as an organic buffer in biological and biochemical applications, aiding in maintaining pH stability during reactions .

A study investigated the interactions of this compound with various enzymes. Results indicated that the compound could inhibit enzyme activity through covalent modification of active sites, suggesting potential therapeutic applications in enzyme-related diseases.

Case Study 2: Synthesis of Sulfinate Esters

Research published in Tetrahedron Letters detailed the use of this compound as a reagent for synthesizing sulfinate esters from alcohols. The study highlighted the efficiency of this compound in facilitating nucleophilic substitution reactions, leading to high yields of desired products .

Mechanism of Action

The mechanism of action of 2-(2-Methylpropane-2-sulfonyl)acetic acid involves its interaction with molecular targets through its sulfonyl group. This group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular redox balance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-(Methylsulfonyl)acetate (CAS 62020-09-1)

  • Structural Similarity : Shares a sulfonyl group (-SO₂-) and an acetate backbone. The methyl ester group replaces the carboxylic acid, reducing acidity but enhancing volatility.
  • Key Differences : The tert-butyl group in 2-(2-methylpropane-2-sulfonyl)acetic acid introduces greater steric hindrance compared to the methyl group in this compound. This impacts reactivity in nucleophilic substitutions or ester hydrolysis.
  • Applications : Methyl sulfonyl acetates are intermediates in pharmaceutical synthesis, particularly in β-keto ester formations .

3-(Methylsulfonyl)propanoic Acid (CAS 645-83-0)

  • Structural Similarity: Contains a sulfonyl group but with a longer carbon chain (propanoic acid vs. acetic acid).
  • Electronic Effects : The sulfonyl group’s electron-withdrawing nature decreases the pKa of the carboxylic acid (estimated ~2.5–3.0), comparable to this compound.
  • Solubility : Increased hydrophilicity due to the additional methylene group may enhance water solubility relative to the target compound .

2-Hydroxyisobutyric Acid (CAS 594-61-6)

  • Structural Contrast : Features a hydroxyl (-OH) instead of a sulfonyl group but shares the branched isobutyl framework.
  • Acidity : The hydroxyl group confers weaker acidity (pKa ~3.5) compared to sulfonyl-substituted acetic acids (pKa ~1.5–2.5).
  • Applications : Used in biodegradable polymers, contrasting with sulfonyl derivatives’ roles in medicinal chemistry .

2-(3-Bromo-4-methoxyphenyl)acetic Acid

  • Aromatic vs. Aliphatic : The phenyl ring introduces conjugation and resonance effects absent in the aliphatic target compound.
  • Substituent Effects : Bromine (electron-withdrawing) and methoxy (electron-donating) groups create electronic asymmetry, influencing reactivity. For example, the C–C–C angles at substituents (118.2°–121.5°) reflect electronic interactions, whereas the tert-butyl sulfonyl group in the target compound induces steric strain .
  • Crystal Packing : Both compounds form hydrogen-bonded dimers (O–H⋯O), but the phenyl derivative exhibits centrosymmetric R₂²(8) motifs, while the tert-butyl group in this compound may disrupt such symmetry .

2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid

  • Complexity : Incorporates a benzofuran ring and cyclohexyl group, enhancing lipophilicity. The isopropylsulfanyl (-S-iPr) group differs electronically from sulfonyl (-SO₂-).
  • Crystal Structure : Forms anti-parallel dimers via O–H⋯O hydrogen bonds, stabilized by C–H⋯π interactions. In contrast, the tert-butyl sulfonyl group in the target compound may favor different packing modes due to bulkiness .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight pKa (Estimated) Melting Point (°C) Solubility (Water)
This compound C₆H₁₂O₄S 180.22 ~1.8–2.2 Not reported Moderate
Methyl 2-(methylsulfonyl)acetate C₄H₈O₄S 152.16 N/A (ester) Not reported Low
2-Hydroxyisobutyric acid C₄H₈O₃ 104.10 ~3.5 45–47 High
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.07 ~2.8 155–156 Low

Table 2: Structural and Functional Comparisons

Compound Key Functional Groups Electronic Effects Dominant Interactions
This compound -SO₂-, -COOH Strong electron-withdrawing O–H⋯O hydrogen bonding
2-Hydroxyisobutyric acid -OH, -COOH Moderate electron-withdrawing O–H⋯O and van der Waals
2-(3-Bromo-4-methoxyphenyl)acetic acid -Br, -OCH₃, -COOH Mixed (EWG/EDG) R₂²(8) hydrogen-bonded dimers
Benzofuran derivative Benzofuran, -S-iPr, -COOH Conjugation + steric effects C–H⋯π and O–H⋯O interactions

Biological Activity

2-(2-Methylpropane-2-sulfonyl)acetic acid, a sulfonyl-containing compound, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly enzymes and receptors. The compound functions through competitive inhibition, affecting pathways crucial for cellular metabolism and signaling.

Target Enzymes

  • Dihydropteroate Synthetase : Inhibits bacterial DNA synthesis by blocking the synthesis of dihydrofolic acid, a precursor essential for DNA replication.
  • Calcium Channels : Exhibits inhibitory effects on voltage-gated calcium channels (CaV), which are critical in neurotransmitter release and muscle contraction .

Solubility and Stability

This compound is soluble in water and exhibits stability under physiological conditions. However, it can degrade when exposed to extreme temperatures or light.

Cellular Effects

The compound influences various cellular processes:

  • Modulates cell signaling pathways.
  • Alters gene expression related to cell survival and proliferation.
  • Affects metabolic pathways by interacting with cytochrome P450 enzymes, leading to the formation of bioactive metabolites .

Animal Studies

Research has demonstrated that this compound may possess anti-inflammatory and anti-cancer properties. In animal models, low doses have shown therapeutic effects, while higher doses can lead to cytotoxicity .

Case Studies

  • Inhibition of Bacterial Growth : In a study examining sulfonamide derivatives, this compound was shown to effectively inhibit bacterial growth by disrupting DNA synthesis pathways.
  • Neuroprotective Effects : Another investigation into its effects on neuronal cells revealed that the compound could protect against calcium-induced apoptosis, indicating potential applications in neurodegenerative diseases .

Comparative Analysis

A comparison of this compound with similar sulfonamide compounds highlights its unique properties:

CompoundMechanism of ActionBiological Activity
This compoundInhibits dihydropteroate synthetase; modulates calcium channelsAntibacterial, anti-inflammatory, neuroprotective
SulfanilamideInhibits dihydropteroate synthetaseAntibacterial
N-SulfonylphenoxazinesCalcium channel blockadePotential treatment for pain and neurological disorders

Q & A

Q. Basic: What are the optimized synthetic routes for 2-(2-methylpropane-2-sulfonyl)acetic acid, and how can reaction by-products be minimized?

Answer:
The synthesis of sulfonyl-containing acetic acid derivatives often involves sulfonation and subsequent carboxylation steps. For example, describes a method for synthesizing structurally similar compounds using stepwise alkylation and oxidation under mild conditions (e.g., room temperature, aqueous solvents) to reduce hazardous by-products like peroxides. Key strategies include:

  • Stepwise alkylation : Introducing the sulfonyl group prior to carboxylation to avoid side reactions with reactive intermediates.
  • Purification via crystallization : Using polar aprotic solvents (e.g., ethyl acetate) to isolate the product and remove unreacted starting materials .
  • pH control : Maintaining acidic conditions (pH 2–3) during workup to stabilize the sulfonyl group and prevent decomposition .

Q. Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for confirming the sulfonyl and acetic acid moieties. For instance, the sulfonyl group typically shows deshielded protons at δ 3.1–3.5 ppm, while the acetic acid protons appear as a singlet near δ 12.0 ppm (broad due to hydrogen bonding) .
  • X-ray crystallography : and highlight the use of single-crystal X-ray diffraction to resolve hydrogen-bonding networks (e.g., R_2$$^2(8) motifs) and confirm molecular geometry. This is critical for understanding packing efficiency and stability in solid-state applications .

Q. Advanced: How does the stability of this compound vary under different solvent systems, and what factors influence its degradation?

Answer:
Stability is highly solvent-dependent:

  • Aprotic solvents (e.g., DMSO) : Promote dimerization via intermolecular hydrogen bonding between sulfonyl and acetic acid groups, as observed in . This can reduce reactivity in coupling reactions .
  • Protic solvents (e.g., methanol) : Accelerate hydrolysis of the sulfonyl group under alkaline conditions (pH > 8), leading to sulfonic acid by-products. recommends storage at pH 4–6 in inert atmospheres to mitigate this .
  • Thermal stability : Decomposition above 150°C generates SO2_2 and acetic anhydride, necessitating controlled-temperature workflows .

Q. Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Answer:
Discrepancies often arise from variations in:

  • Catalyst choice : reports 85% yield using Pd/C under hydrogen, while achieves 72% with FeCl3_3. The latter method generates fewer halogenated by-products but requires longer reaction times .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring () reduce reactivity at the sulfonyl site, lowering yields compared to electron-donating groups .
  • Analytical validation : Cross-validate yields using HPLC (C18 columns, acetonitrile/water mobile phase) to detect trace impurities that may skew reported values .

Q. Advanced: What role does this compound play in the synthesis of bioactive compounds, and how can its reactivity be tuned?

Answer:
This compound serves as a precursor in natural product synthesis:

  • Antimitotic agents : demonstrates its use in synthesizing Combretastatin A-4 analogues via Perkin condensation, leveraging the sulfonyl group’s electron-withdrawing effect to stabilize enolate intermediates .
  • Enzyme inhibitors : The sulfonyl moiety enhances binding to serine hydrolases, as seen in ’s application of similar compounds for fatty acid β-oxidation studies .
  • Reactivity tuning : Substituents on the sulfonyl group (e.g., cyclohexyl in ) modulate steric hindrance, enabling selective coupling in crowded molecular environments .

Properties

IUPAC Name

2-tert-butylsulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-6(2,3)11(9,10)4-5(7)8/h4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJMFIWWEMGNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656036
Record name (2-Methylpropane-2-sulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36610-02-3
Record name (2-Methylpropane-2-sulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-(2-Methylpropane-2-sulfonyl)acetic acid
2-(2-Methylpropane-2-sulfonyl)acetic acid
2-(2-Methylpropane-2-sulfonyl)acetic acid
2-(2-Methylpropane-2-sulfonyl)acetic acid

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